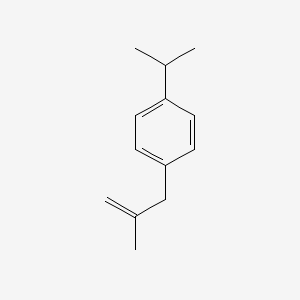

3-(4-Isopropylphenyl)-2-methyl-1-propene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

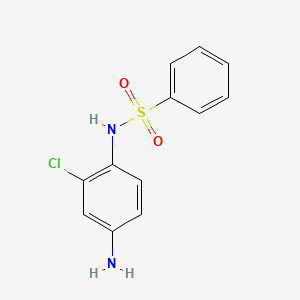

“3-(4-Isopropylphenyl)-2-methyl-1-propene” is an organic compound with the linear formula C13H18O . It is also known as “3-(4-ISOPROPYLPHENYL)-2-METHYLPROPIONALDEHYDE” and is part of a collection of rare and unique chemicals .

Molecular Structure Analysis

The molecular structure of “3-(4-Isopropylphenyl)-2-methyl-1-propene” consists of 13 carbon atoms, 18 hydrogen atoms, and 1 oxygen atom . The average molecular weight is 190.281 Da .Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(4-Isopropylphenyl)-2-methyl-1-propene” include a molecular weight of 190.2814 , a mono-isotopic mass of 190.135757 Da , and a polar surface area of 17 Å .Applications De Recherche Scientifique

Zeolite-Catalyzed Reactions

Zeolite Topology Effects in Alkylation : Research has demonstrated the significant impact of zeolite topologies on the alkylation of phenol with propylene, aiming to maximize the production of isopropylphenol derivatives. The study found that zeolite pore size influences product selectivity, indicating a potential application in refining the production process of related compounds through zeolite catalysis (Xu et al., 2013).

Methanol to Propene Conversion

Propene Formation Pathway : Investigations into the conversion of methanol to propene have revealed the dominance of alkene methylation, highlighting a mechanism where certain alkenes undergo methylation and cracking to form propene. This insight could be leveraged for the efficient synthesis of propene from methanol, a process relevant to the production of "3-(4-Isopropylphenyl)-2-methyl-1-propene" related compounds (Wu et al., 2011).

Polymerization Processes

Regioselectivity in Polymerization : Studies on propene/ethylene copolymerization have provided insights into catalyst regioselectivity, crucial for producing isotactic polypropylene. This research offers perspectives on tailoring polymer microstructures, potentially applicable in optimizing the synthesis and properties of polymeric materials related to "3-(4-Isopropylphenyl)-2-methyl-1-propene" (Busico et al., 2004).

Optical and Material Applications

Optical Nonlinearity Studies : Research on propane hydrazides, with structures resembling "3-(4-Isopropylphenyl)-2-methyl-1-propene," has explored their third-order nonlinear optical properties. These findings indicate potential applications in developing optical devices such as limiters and switches, highlighting the material's promise in photonics and optoelectronics (Naseema et al., 2012).

Electrocatalysis

Electrochemical Synthesis from Alkenes : Studies have explored the electrochemical coupling reactions between alkenes and CO2, revealing pathways for synthesizing carboxylic acids. This application suggests a method for incorporating CO2 into valuable chemicals, potentially extending to the functionalization of compounds related to "3-(4-Isopropylphenyl)-2-methyl-1-propene" (Bringmann & Dinjus, 2001).

Propriétés

IUPAC Name |

1-(2-methylprop-2-enyl)-4-propan-2-ylbenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18/c1-10(2)9-12-5-7-13(8-6-12)11(3)4/h5-8,11H,1,9H2,2-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXCGFLDIFMWUEB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)CC(=C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70548843 |

Source

|

| Record name | 1-(2-Methylprop-2-en-1-yl)-4-(propan-2-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70548843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Isopropylphenyl)-2-methyl-1-propene | |

CAS RN |

105737-89-1 |

Source

|

| Record name | 1-(2-Methylprop-2-en-1-yl)-4-(propan-2-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70548843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1',2'-Dihydrospiro[cyclohexane-1,3'-indole]](/img/structure/B1315622.png)

![2-[1-(4-Chlorophenyl)ethoxy]ethan-1-ol](/img/structure/B1315623.png)

![1-[(3,4-Dimethoxyphenyl)methyl]-4-(hydroxymethyl)pyrrolidin-2-one](/img/structure/B1315626.png)

![1-Allyl-7-methyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione](/img/structure/B1315635.png)